

# A Technical Guide to Glyoxylic Acid Monohydrate in Chemical Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Glyoxylic acid monohydrate*

Cat. No.: *B10799035*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Glyoxylic acid monohydrate**, a versatile C2 building block, serves as a cornerstone in a multitude of synthetic transformations, ranging from multicomponent reactions to the synthesis of key pharmaceutical intermediates. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of reactivity, making it an invaluable tool for the modern chemist. This technical guide provides an in-depth overview of the chemical properties of **glyoxylic acid monohydrate** and its application in several key synthetic reactions.

## Core Chemical and Physical Properties

**Glyoxylic acid monohydrate** is a white crystalline solid that is highly soluble in water and soluble in alcohols. In aqueous solutions, it exists in equilibrium with its hydrate form, 2,2-dihydroxyacetic acid. This equilibrium is a crucial aspect of its reactivity.[\[1\]](#)

Table 1: Physicochemical Properties of **Glyoxylic Acid Monohydrate**

| Property          | Value                                                                                                                          | Reference           |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula | $C_2H_4O_4$                                                                                                                    | <a href="#">[2]</a> |
| Molecular Weight  | 92.05 g/mol                                                                                                                    | <a href="#">[2]</a> |
| Appearance        | White to off-white crystalline powder                                                                                          | <a href="#">[3]</a> |
| Melting Point     | 49-52 °C                                                                                                                       | <a href="#">[4]</a> |
| Boiling Point     | 100 °C (decomposes)                                                                                                            | <a href="#">[4]</a> |
| pKa               | 3.18 - 3.32                                                                                                                    | <a href="#">[1]</a> |
| Solubility        | Freely soluble in water; soluble in ethanol, diethyl ether, and dimethyl sulfoxide; insoluble in esters and aromatic solvents. | <a href="#">[3]</a> |

Table 2: Spectroscopic Data for **Glyoxylic Acid Monohydrate**

| Spectroscopic Technique                           | Key Data                                                                                          | Reference                                                                                               |
|---------------------------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| FT-IR ( $\text{cm}^{-1}$ )                        | Conforms to standard spectra, indicating the presence of O-H, C=O, and C-O stretching vibrations. | <a href="#">[5]</a> <a href="#">[6]</a>                                                                 |
| $^1\text{H}$ NMR ( $\text{D}_2\text{O}$ , ppm)    | $\delta$ 5.06 (s, 1H), $\delta$ 9.39 (minor, aldehyde proton)                                     | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>                        |
| $^{13}\text{C}$ NMR ( $\text{D}_2\text{O}$ , ppm) | $\delta$ 90.76 (hydrated carbonyl), $\delta$ 179.50 (carboxylic acid)                             | <a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> |
| Mass Spectrometry                                 | Molecular Ion ( $\text{M}-\text{H}$ ) <sup>-</sup> at $m/z$ 91.04                                 | <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>                                          |

## Applications in Key Synthetic Reactions

**Glyoxylic acid monohydrate**'s unique structure makes it a valuable reagent in various named reactions, often serving as a bifunctional building block to construct complex molecular architectures.

## Friedel-Crafts Type Reaction: Synthesis of 4-Hydroxyphenylacetic Acid

A prominent application of **glyoxylic acid monohydrate** is in the synthesis of 4-hydroxyphenylacetic acid, a crucial intermediate for pharmaceuticals like atenolol. This reaction proceeds via an electrophilic aromatic substitution of phenol with glyoxylic acid to form 4-hydroxymandelic acid, which is subsequently reduced.

### Experimental Protocol: Synthesis of 4-Hydroxymandelic Acid

- In a suitable reaction vessel, dissolve phenol and an alkali in an aqueous medium.
- Add glyoxylic acid to the solution.
- Heat the reaction mixture to a temperature between 40°C and 70°C.[3]
- After the reaction is complete, cool the mixture and acidify it.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the 4-hydroxymandelic acid.
- The crude product can be further purified by recrystallization.

The subsequent reduction of 4-hydroxymandelic acid to 4-hydroxyphenylacetic acid can be achieved through catalytic hydrogenation.[3]

## Multicomponent Reactions

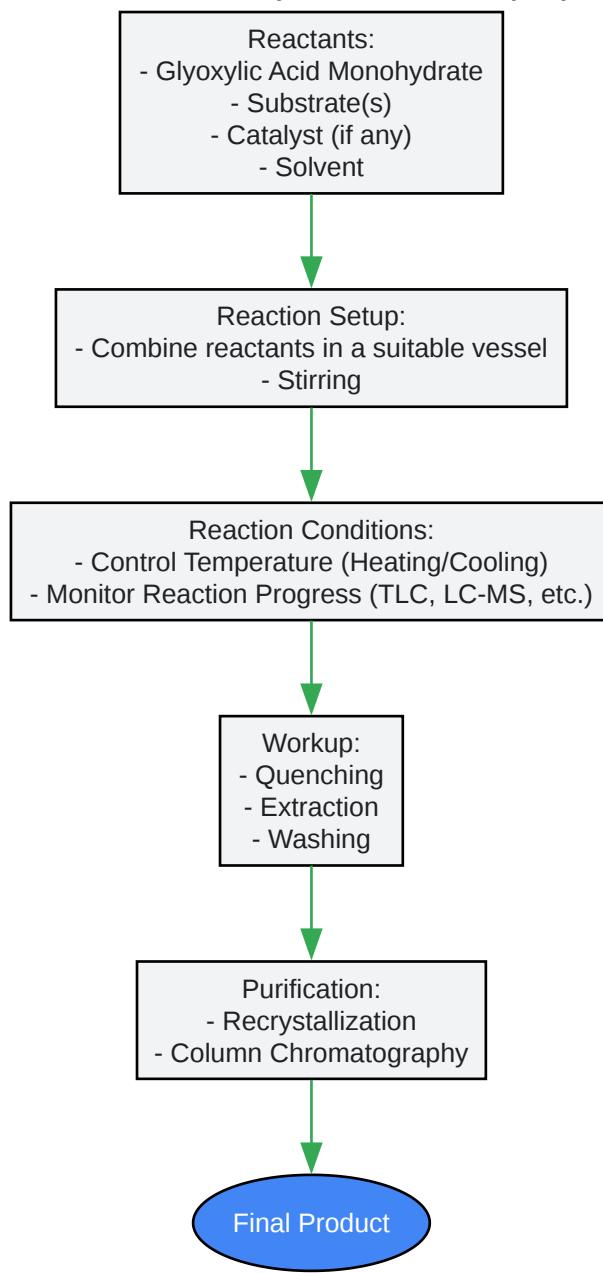
**Glyoxylic acid monohydrate** is an effective component in various multicomponent reactions (MCRs), which are highly efficient processes for synthesizing complex molecules in a single step.

### Biginelli Reaction:

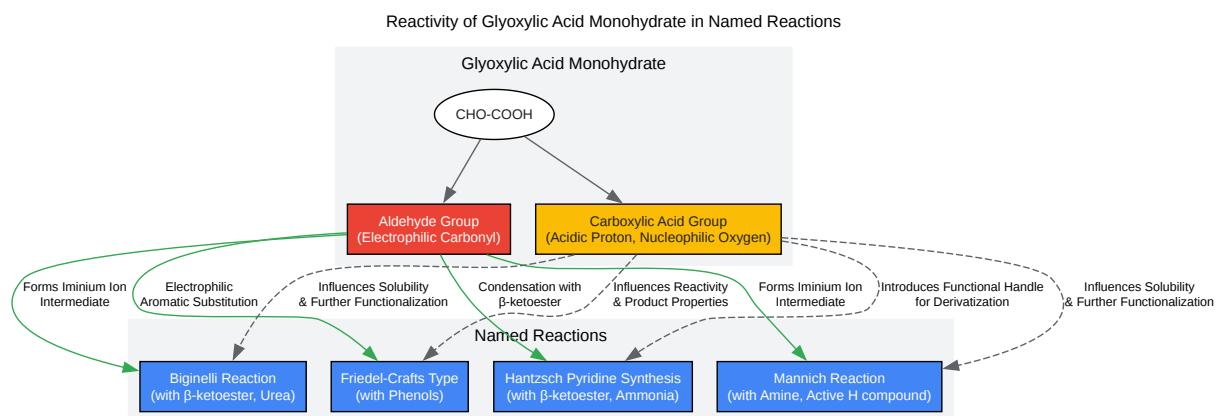
While traditionally employing simple aldehydes, the use of glyoxylic acid in the Biginelli reaction offers a pathway to dihydropyrimidinones bearing a carboxylic acid moiety, which can be further functionalized. The reaction involves the condensation of an aldehyde, a  $\beta$ -ketoester, and urea or thiourea.

Mannich Reaction:

In the Mannich reaction, glyoxylic acid can act as the aldehyde component, reacting with an amine and a compound containing an active hydrogen to form  $\beta$ -amino carbonyl compounds. The presence of the carboxylic acid group can influence the reactivity and solubility of the resulting Mannich base.


Hantzsch Pyridine Synthesis:

The Hantzsch synthesis, a classic MCR for the preparation of dihydropyridines, typically involves an aldehyde, two equivalents of a  $\beta$ -ketoester, and a nitrogen source like ammonia. [15] The incorporation of glyoxylic acid introduces a carboxylic acid functional group into the dihydropyridine ring, opening avenues for further derivatization.


## Reaction Mechanisms and Logical Relationships

The reactivity of **glyoxylic acid monohydrate** in these syntheses is governed by the interplay of its aldehyde and carboxylic acid functionalities. The following diagrams illustrate the general experimental workflow and the logical relationships of its reactivity in key named reactions.

## General Experimental Workflow for Syntheses with Glyoxylic Acid Monohydrate

[Click to download full resolution via product page](#)

Caption: General experimental workflow for syntheses involving **glyoxylic acid monohydrate**.



[Click to download full resolution via product page](#)

Caption: Logical relationships of **glyoxylic acid monohydrate**'s reactivity in key named reactions.

## Conclusion

**Glyoxylic acid monohydrate** is a powerful and versatile reagent in organic synthesis, offering access to a wide array of valuable chemical entities. Its dual functionality provides a unique platform for the construction of complex molecules through both classical and modern synthetic methodologies. A thorough understanding of its chemical properties and reactivity is essential for leveraging its full potential in research, development, and industrial applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GLYOXYLIC ACID MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 4. Glyoxylic acid monohydrate | 563-96-2 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Glyoxylic acid monohydrate(563-96-2)FT-IR [chemicalbook.com]
- 7. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glyoxylic acid monohydrate(563-96-2) 1H NMR spectrum [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. bmse000471 Glyoxylic Acid at BMRB [bmrbb.io]
- 11. hmdb.ca [hmdb.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the  $\alpha$ -amine group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Glyoxylic acid monohydrate(563-96-2) MS spectrum [chemicalbook.com]
- 16. Glyoxylic acid, TBDMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to Glyoxylic Acid Monohydrate in Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10799035#glyoxylic-acid-monohydrate-chemical-properties-for-synthesis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)